molecular formula C17H20N4O3 B569116 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester CAS No. 1369510-38-2

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester

Cat. No.: B569116
CAS No.: 1369510-38-2
M. Wt: 328.4 g/mol
InChI Key: WDFFNQYWFRNWGF-UHFFFAOYSA-N
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Description

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester is a complex organic compound with the molecular formula C17H20N4O3 and a molecular weight of 328.37 g/mol . This compound is known for its unique structure, which includes both aromatic and heterocyclic components, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester typically involves multiple steps. One common method starts with the reaction of 3-amino-4-methylaminobenzoic acid with 2-pyridinecarboxylic acid under specific conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

1369510-38-2

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3

InChI Key

WDFFNQYWFRNWGF-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Origin of Product

United States

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